Product packaging for Bis(4-Methoxyphenyl)methanone-d8(Cat. No.:)

Bis(4-Methoxyphenyl)methanone-d8

Cat. No.: B15141415
M. Wt: 250.32 g/mol
InChI Key: RFVHVYKVRGKLNK-UWAUJQNOSA-N
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Description

Bis(4-Methoxyphenyl)methanone-d8 is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 250.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B15141415 Bis(4-Methoxyphenyl)methanone-d8

Properties

Molecular Formula

C15H14O3

Molecular Weight

250.32 g/mol

IUPAC Name

bis(2,3,5,6-tetradeuterio-4-methoxyphenyl)methanone

InChI

InChI=1S/C15H14O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

RFVHVYKVRGKLNK-UWAUJQNOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C(=C(C(=C2[2H])[2H])OC)[2H])[2H])[2H])[2H])OC)[2H]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

The Significance of Isotopic Labeling in Mechanistic and Analytical Chemistry

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. wikipedia.org This substitution, while having a minimal effect on the chemical properties of the molecule, allows researchers to track the movement and transformation of atoms through a chemical reaction or metabolic pathway. wikipedia.orgnumberanalytics.com Stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly employed for this purpose. numberanalytics.com

The primary advantage of isotopic labeling lies in its ability to elucidate reaction mechanisms. numberanalytics.com By "labeling" a reactant, scientists can follow the path of the isotope to determine the sequence of bond-breaking and bond-forming events, identify transient intermediates, and distinguish between different potential reaction pathways. numberanalytics.compressbooks.pub For example, using deuterium as a label in hydrogenation reactions has been instrumental in understanding the role of catalysts by tracking the path of hydrogen atoms. numberanalytics.com

In analytical chemistry, isotopic labeling is indispensable. Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can differentiate between isotopes based on mass or nuclear spin properties, respectively. pressbooks.pub In mass spectrometry, the introduction of a heavier isotope results in a predictable mass shift in the molecule and its fragments, which can help in structure elucidation. pressbooks.pub In NMR, the substitution of a proton (¹H) with deuterium (²H) can lead to the disappearance of a signal, simplifying complex spectra and aiding in signal assignment. pressbooks.pub

An Overview of Bis 4 Methoxyphenyl Methanone Bmpm As a Chemical Scaffold

Bis(4-Methoxyphenyl)methanone, also known as 4,4'-dimethoxybenzophenone (B177193), is an organic compound characterized by a central ketone group flanked by two 4-methoxyphenyl (B3050149) groups. solubilityofthings.com This symmetrical diaryl ketone structure serves as a valuable scaffold in various areas of chemical synthesis.

Physical and Chemical Properties of BMPM:

Appearance: It typically appears as a white to yellow crystalline powder. solubilityofthings.com

Solubility: BMPM is insoluble in water but shows good solubility in organic solvents such as ethanol (B145695), acetone, and dichloromethane. solubilityofthings.comfishersci.ca

Stability: The compound is stable under normal conditions, with low volatility. solubilityofthings.com

The presence of the methoxy (B1213986) groups (–OCH₃) on the phenyl rings influences the electronic properties of the molecule, making it a useful building block in organic synthesis. solubilityofthings.com It serves as an important raw material and intermediate for the production of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.ca For instance, it can undergo reactions such as the Williamson ether synthesis, starting from 4,4'-dihydroxybenzophenone, to yield the desired product. chemicalbook.com

Physicochemical Properties of Bis(4-Methoxyphenyl)methanone
PropertyValueSource
Molecular FormulaC₁₅H₁₄O₃ fishersci.cacas.org
Molecular Weight242.27 g/mol fishersci.cacas.org
Melting Point141-143 °C cas.org
Boiling Point180-240 °C at 13 Torr cas.org
AppearanceWhite crystalline powder lookchem.com
SolubilityInsoluble in water; Soluble in ethanol fishersci.ca

Research Rationale for the Deuteration of Bis 4 Methoxyphenyl Methanone

Synthetic Strategies for Deuterated Bis(4-Methoxyphenyl)methanone Analogs

The introduction of deuterium into the Bis(4-Methoxyphenyl)methanone structure is a key process that imparts unique properties to the molecule, making it a valuable tool in metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry. The methodologies for deuterium incorporation are diverse, each offering distinct advantages in terms of selectivity and efficiency.

Deuterium Incorporation Methodologies

The synthesis of this compound involves the replacement of eight hydrogen atoms on the phenyl rings with deuterium. This is typically achieved through hydrogen-deuterium (H/D) exchange reactions on the pre-formed Bis(4-Methoxyphenyl)methanone or by using deuterated starting materials in the synthesis.

Common deuterium sources for H/D exchange reactions include deuterium oxide (D₂O), deuterated solvents like deuterated methanol (B129727) (CD₃OD), and deuterium gas (D₂). google.com The choice of deuterium source and catalyst is critical for achieving high levels of deuterium incorporation. google.com Metal-catalyzed exchange methods are frequently employed. For instance, catalysts can facilitate the exchange of aromatic protons with deuterium from D₂O. researchgate.net Additionally, metal-free approaches have been developed, such as using photoexcitation in a deuterated solvent like hexafluoroisopropanol (HFIP-d₁) to promote H/D exchange by increasing the basicity of the aromatic compound in its excited state. nih.gov

Another strategy involves using deuterated precursors. For example, deuterated anisole (B1667542) (anisole-d7) could be used in a Friedel-Crafts acylation to produce the desired deuterated final product. This "bottom-up" approach ensures that the deuterium atoms are incorporated into the molecular skeleton from the beginning of the synthetic sequence.

Regioselective Deuteration Approaches

Achieving regioselectivity—the specific placement of deuterium atoms at desired positions—is often a primary goal in the synthesis of deuterated compounds. For this compound, where all eight protons on the aromatic rings are substituted, global deuteration is the objective. However, understanding regioselective techniques is vital for creating partially deuterated analogs.

Catalysts play a pivotal role in directing the position of deuteration. For example, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been shown to catalyze the regioselective deuteration of electron-rich aromatic compounds using D₂O as the deuterium source. acs.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the catalyst activates the D₂O to generate an electrophilic deuterium species (D⁺). acs.org The directing effects of substituents on the aromatic ring then determine the position of deuteration. In the case of Bis(4-Methoxyphenyl)methanone, the methoxy (B1213986) groups are ortho-, para-directing, which would guide the deuterium to the desired positions.

Iridium-based catalysts are also effective for ortho-deuteration of aromatic compounds that contain a directing group. researchgate.net This method is particularly useful for introducing deuterium specifically at positions adjacent to a coordinating substituent.

Isotopic Purity and Enrichment Assessment

The determination of isotopic purity and the extent of deuterium enrichment are critical quality control steps in the synthesis of deuterated compounds. rsc.orgresearchgate.net Several analytical techniques are employed for this purpose.

High-Resolution Mass Spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS) or electrospray ionization (ESI-MS), is a powerful tool for assessing isotopic purity. nih.govrsc.orgresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined, allowing for the calculation of the percentage of deuterium incorporation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of proton signals at specific positions. acs.org ²H NMR directly detects the deuterium nuclei, providing information about their location and relative abundance within the molecule. nih.govrsc.org The combination of HR-MS and NMR provides a comprehensive evaluation of both isotopic enrichment and the structural integrity of the synthesized deuterated compound. rsc.orgrsc.org

Technique Information Provided Key Advantages
High-Resolution Mass Spectrometry (HR-MS) Isotopic distribution and percentage of enrichment. nih.govHigh sensitivity, low sample consumption, rapid analysis. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Location of deuterium atoms and structural integrity. rsc.orgProvides detailed structural information and relative isotopic purity. rsc.orgrsc.org

Synthesis of the Unlabeled Bis(4-Methoxyphenyl)methanone Parent Compound

The synthesis of the non-deuterated parent compound, Bis(4-Methoxyphenyl)methanone, is a well-established process with several effective routes.

Grignard Reaction-Based Syntheses

The Grignard reaction is a classic method for forming carbon-carbon bonds and can be adapted for the synthesis of ketones. umkc.edulibretexts.orgumkc.edu One potential Grignard-based route to Bis(4-Methoxyphenyl)methanone involves the reaction of a 4-methoxyphenylmagnesium halide (a Grignard reagent) with a 4-methoxybenzoyl derivative, such as 4-methoxybenzoyl chloride or a 4-methoxybenzoate (B1229959) ester.

The general steps for a Grignard-based synthesis are:

Formation of the Grignard Reagent: 4-Bromoanisole is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form 4-methoxyphenylmagnesium bromide. stackexchange.com

Reaction with an Electrophile: The prepared Grignard reagent is then reacted with an acylating agent like 4-methoxybenzoyl chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride.

Workup: The reaction is quenched with an aqueous acid solution to hydrolyze the intermediate and yield the final ketone product, Bis(4-Methoxyphenyl)methanone. umkc.eduyoutube.com

A major side product in Grignard reactions can be the formation of a biphenyl (B1667301) compound through the coupling of the Grignard reagent with unreacted aryl halide. libretexts.org

Alternative Synthetic Routes and Methodological Advancements

Besides the Grignard reaction, Friedel-Crafts acylation is a primary method for synthesizing aryl ketones like Bis(4-Methoxyphenyl)methanone. prepchem.com

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of Bis(4-Methoxyphenyl)methanone, two main approaches exist:

Acylation of Anisole: Anisole can be acylated with 4-methoxybenzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). prepchem.com The methoxy group of the anisole substrate directs the incoming acyl group to the para position, yielding the desired product.

Reaction with Carbon Tetrachloride: Anisole can be reacted with carbon tetrachloride in the presence of AlCl₃. This reaction forms a dichlorodiphenylmethane (B138671) intermediate, which is then hydrolyzed to produce Bis(4-Methoxyphenyl)methanone.

Other Synthetic Methods:

Oxidation of Bis(4-methoxyphenyl)methanol: The corresponding secondary alcohol, Bis(4-methoxyphenyl)methanol, can be oxidized using various oxidizing agents to yield the ketone. chemicalbook.com

Williamson Ether Synthesis: Starting from Bis(4-hydroxyphenyl)methanone, a Williamson ether synthesis can be performed using a base like sodium hydride followed by reaction with methyl iodide to methylate the hydroxyl groups, yielding the final product. chemicalbook.com

From 1,3-dimethoxybenzene (B93181): A patented method describes the reaction of 1,3-dimethoxybenzene with oxalyl chloride to form an intermediate which, upon reaction with a Lewis acid, yields 2,2'-dihydroxy-4,4'-dimethoxybenzophenone. google.com While this produces a different isomer, it highlights the diversity of synthetic strategies.

Synthetic Route Starting Materials Key Reagents Reference
Grignard Reaction 4-Bromoanisole, 4-Methoxybenzoyl chlorideMg, Anhydrous ether stackexchange.comyoutube.com
Friedel-Crafts Acylation Anisole, 4-Methoxybenzoyl chlorideAlCl₃ prepchem.com
Williamson Ether Synthesis Bis(4-hydroxyphenyl)methanone, Methyl iodideSodium hydride chemicalbook.com
Oxidation Bis(4-methoxyphenyl)methanolOxidizing agent chemicalbook.com

Synthesis of Functionalized and Derivatized this compound Structures

The synthesis of functionalized derivatives of this compound allows for the fine-tuning of its properties for specific applications. This can involve introducing additional substituents onto the aromatic rings or modifying the existing methoxy groups.

The general strategy involves first synthesizing the functionalized, unlabeled Bis(4-methoxyphenyl)methanone analog and then performing a global H/D exchange reaction as the final step. Alternatively, a deuterated building block already containing the desired functional group could be used.

For example, to synthesize a hydroxylated derivative, one could start with Bis(4-hydroxyphenyl)methanone, protect the hydroxyl groups, perform the deuteration of the aromatic rings, and then deprotect the hydroxyl groups. Another approach involves the demethylation of this compound using reagents like boron tribromide to yield the dihydroxy derivative.

The synthesis of more complex derivatives, such as those containing amino or other heterocyclic groups, can be achieved through multi-step sequences. For instance, a nitrated version of Bis(4-methoxyphenyl)methanone could be synthesized, deuterated, and then the nitro group could be reduced to an amine. This amine could then serve as a handle for further functionalization, such as in Buchwald-Hartwig amination reactions to create more complex structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the structure and composition of molecules at the atomic level. nobracat-isotopes.com In the context of deuterated compounds, specific NMR methods are employed to gain comprehensive insights into the extent and location of deuterium labeling.

Proton (1H) NMR spectroscopy is a fundamental technique for the analysis of organic molecules. In the case of deuterated compounds, ¹H NMR is instrumental in determining the degree of deuteration by quantifying the residual proton signals. sigmaaldrich.com The intensity of a proton signal is directly proportional to the number of protons giving rise to that signal. By comparing the integration of residual proton signals in the deuterated compound to the corresponding signals in its non-deuterated analogue, the deuterium content can be calculated.

For this compound, the ¹H NMR spectrum would be expected to show significantly diminished or absent signals for the aromatic protons of the methoxyphenyl groups. Any remaining small signals would correspond to the non-deuterated positions, allowing for a quantitative assessment of isotopic enrichment. sigmaaldrich.com The chemical shifts of these residual protons are nearly identical to their counterparts in the unlabeled compound, with only minor isotopic shifts. sigmaaldrich.com This similarity aids in the positional analysis, confirming that deuteration has occurred at the intended aromatic sites. sigmaaldrich.comstudymind.co.uk

A challenge in ¹H NMR of highly deuterated compounds is that the residual proton signals can be very weak, making accurate quantification difficult. sigmaaldrich.com Furthermore, overlapping signals from impurities can complicate the interpretation. sigmaaldrich.com

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. oregonstate.edu In the analysis of this compound, the ¹³C NMR spectrum is used to confirm the core structure of the molecule. The chemical shifts of the carbon atoms in the deuterated compound are compared to those of the unlabeled Bis(4-Methoxyphenyl)methanone. nih.gov

The substitution of hydrogen with deuterium can cause small changes in the ¹³C chemical shifts, known as deuterium isotope effects (DIE). rsc.org These effects are typically small upfield shifts for the directly deuterated carbon and can extend over several bonds. rsc.orgacs.org The observation of these isotope effects can further confirm the positions of deuterium labeling. rsc.org For instance, the carbons in the deuterated aromatic rings of this compound would exhibit these characteristic upfield shifts compared to the non-deuterated compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for Bis(4-Methoxyphenyl)methanone

Carbon PositionPredicted Chemical Shift (ppm)
Carbonyl (C=O)~195
Quaternary Aromatic (C-C=O)~132
Aromatic CH~132, ~113
Methoxy (O-CH₃)~55
Quaternary Aromatic (C-OCH₃)~163

Note: These are approximate values and can be influenced by the solvent and other experimental conditions. libretexts.org

Deuterium (²H) NMR spectroscopy offers a direct method for observing the deuterium nuclei within a molecule. wikipedia.org This technique is particularly useful for confirming the sites of deuteration and for quantifying the isotopic enrichment, especially in highly deuterated compounds where ¹H NMR may be less accurate. sigmaaldrich.com In the ²H NMR spectrum of this compound, signals would be observed only for the deuterium atoms, providing a clear and unambiguous confirmation of their presence and chemical environment. sigmaaldrich.com

The chemical shifts in ²H NMR are very similar to those in ¹H NMR, which simplifies spectral interpretation. sigmaaldrich.com This allows for the straightforward assignment of deuterium signals based on the known ¹H NMR spectrum of the non-deuterated analogue. A significant advantage of ²H NMR is the ability to use non-deuterated solvents, which can be beneficial in certain experimental setups. sigmaaldrich.com However, ²H NMR is inherently less sensitive than ¹H NMR due to the lower magnetogyric ratio of deuterium, which may necessitate longer acquisition times. sigmaaldrich.com

Advanced multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide even more detailed structural information by revealing the connectivity between different nuclei. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on a partially deuterated sample of this compound could reveal couplings between any remaining adjacent protons, helping to confirm their positions within the aromatic rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon-13 nuclei. In the context of this compound, this technique would be highly effective in confirming the specific sites of deuteration. The absence of cross-peaks for the aromatic protons in the HSQC spectrum would definitively indicate that these positions are deuterated. nih.gov

These multi-dimensional techniques are invaluable for the unambiguous structural elucidation of isotopically labeled compounds. nih.gov

Mass Spectrometry (MS) for Isotopic Precision

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, and it is particularly well-suited for the analysis of isotopically labeled molecules.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule and the verification of its isotopic purity. rsc.org For this compound, HRMS is used to confirm the incorporation of eight deuterium atoms by comparing the measured mass to the calculated theoretical mass.

The mass spectrum of the deuterated compound will show a molecular ion peak at a higher mass-to-charge ratio compared to its non-deuterated counterpart. The difference in mass will correspond to the number of deuterium atoms incorporated. By analyzing the isotopic distribution of the molecular ion peak, the isotopic enrichment can be accurately determined. rsc.org For example, the presence of ions with fewer than eight deuterium atoms (M+7, M+6, etc.) can be quantified to assess the level of isotopic purity.

Table 2: Theoretical Masses for Bis(4-Methoxyphenyl)methanone and its d8 Isotopologue

CompoundMolecular FormulaExact Mass (Da)
Bis(4-Methoxyphenyl)methanoneC₁₅H₁₄O₃242.0943
This compoundC₁₅H₆D₈O₃250.1446

This high level of mass accuracy provided by HRMS is crucial for ensuring the quality and reliability of the deuterated standard for its intended applications. rsc.org

Isotope Pattern Analysis in Fragmentation Studies

In mass spectrometry, the deuteration of this compound, where the eight hydrogen atoms on the two phenyl rings are replaced with deuterium, provides a unique isotopic signature that is invaluable for fragmentation analysis. The presence of eight deuterium atoms significantly alters the mass-to-charge ratio (m/z) of the molecular ion and its subsequent fragments compared to its non-deuterated analog, Bis(4-Methoxyphenyl)methanone.

A theoretical study on the fragmentation of the benzophenone (B1666685) radical cation has shown that the primary fragmentation pathway leads to the formation of a benzoyl cation (C7H5O+) and a phenyl radical (•C6H5). nih.gov In the case of this compound, the fragmentation would analogously proceed, but with the deuterium labels providing clear markers. For instance, the fragmentation of the deuterated parent ion would yield deuterated fragment ions, allowing for precise tracking of the fragmentation pathways. researchgate.net The mass difference between the deuterated and non-deuterated fragments can confirm the presence and location of the deuterium atoms within the molecule.

Furthermore, studies on other deuterated compounds have shown that the presence of deuterium can influence fragmentation patterns, sometimes leading to different relative abundances of certain fragments compared to the non-deuterated version. nih.gov This can provide deeper insights into the stability of the resulting ions and the mechanisms of bond cleavage.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy

A key feature in the IR spectrum of the d8 analog is the presence of C-D stretching vibrations, which occur at a lower frequency than C-H stretches due to the heavier mass of deuterium. youtube.com While aromatic C-H stretches are typically found around 3000-3100 cm⁻¹, the corresponding C-D stretches are expected to appear in the 2200-2300 cm⁻¹ region. youtube.com This distinct shift provides a clear spectroscopic marker for the deuteration of the aromatic rings. Other characteristic bands include C-O-C stretching vibrations from the methoxy groups and various aromatic ring vibrations. nist.govnist.gov

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-D Stretch 2200-2300 Medium-Weak
Carbonyl (C=O) Stretch ~1685 Strong
Aromatic C=C Stretch 1500-1600 Medium
C-O-C Asymmetric Stretch ~1250 Strong
C-O-C Symmetric Stretch ~1030 Medium

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and for measurements in aqueous solutions. bruker.comanton-paar.comnih.gov The technique can be applied to identify and characterize this compound, often without the need for extensive sample preparation. horiba.com

Similar to IR spectroscopy, the Raman spectrum of this compound will exhibit a strong band for the C=O stretch. researchgate.net The symmetric vibrations of the deuterated aromatic rings will also give rise to characteristic signals. Raman spectroscopy can be used for the qualitative identification of the compound and to study its molecular structure. nih.gov Furthermore, advanced techniques like time-resolved resonance Raman spectroscopy could be employed to study the excited states and photochemical reactions of deuterated benzophenones. researchgate.net

Chromatographic Separation and Quantification Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of benzophenone derivatives. jfda-online.comnih.govrsc.orgakjournals.com For this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method.

In a typical RP-HPLC setup, a C18 or C8 stationary phase is used. akjournals.comsielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, sometimes with the addition of an acid like formic or acetic acid to improve peak shape. sielc.comsielc.comorientjchem.org Detection is commonly achieved using a UV detector, as the aromatic rings and carbonyl group in the molecule are strong chromophores. akjournals.com

The use of a deuterated internal standard, such as this compound, is a standard practice in quantitative HPLC-MS methods to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. jfda-online.com

Table 2: Example HPLC Method Parameters for the Analysis of Bis(4-Methoxyphenyl)methanone Derivatives

Parameter Condition Reference
Column UPLC Waters BEH C18 (1.7 µm, 2.1 mm × 100 mm) nih.gov
Mobile Phase A Methanol with 0.1% formic acid nih.gov
Mobile Phase B Deionized water nih.gov
Flow Rate 0.3 mL/min nih.gov
Detection UV or Mass Spectrometry (MS) nih.govakjournals.com
Injection Volume 10 µL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. tdi-bi.commdpi.com While Bis(4-Methoxyphenyl)methanone has a relatively high boiling point, it can be analyzed by GC-MS, often at high temperatures. cas.org The deuterated analog, this compound, can also be analyzed using this method.

In GC-MS analysis, the compound is first separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. tdi-bi.complos.org Following separation, the compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum provides a molecular fingerprint that can be used for identification.

A known phenomenon in the GC analysis of deuterated compounds is that they may have slightly shorter retention times than their non-deuterated counterparts. nih.govchromforum.org This is attributed to differences in intermolecular interactions with the stationary phase. nih.gov The use of deuterated compounds as internal standards in GC-MS is a widely accepted practice for quantitative analysis, providing high levels of accuracy and precision. tdi-bi.commdpi.com

Table 3: Mentioned Compounds

Compound Name
This compound
Bis(4-Methoxyphenyl)methanone
Benzoyl cation

X-ray Diffraction for Crystalline Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is elucidated through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on unit cell dimensions, space group symmetry, and interatomic distances and angles.

The crystal structure of 4,4'-dimethoxybenzophenone (B177193) has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 696529. The data reveals that the compound crystallizes in the orthorhombic system, a crystal system characterized by three mutually perpendicular axes of unequal length.

The crystallographic parameters for 4,4'-dimethoxybenzophenone are detailed in the interactive data table below. This information provides the fundamental framework for understanding the solid-state packing of the molecule.

Interactive Table 1: Crystallographic Data for 4,4'-Dimethoxybenzophenone

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a (Å)8.03
b (Å)12.54
c (Å)12.60
α (°)90
β (°)90
γ (°)90
Volume (ų)1269.4
Z (Molecules per unit cell)4

The molecular structure of 4,4'-dimethoxybenzophenone, as determined by X-ray diffraction, reveals the spatial orientation of the two methoxyphenyl groups relative to the central carbonyl group. The dihedral angles between the phenyl rings and the plane of the carbonyl group are a key feature of its conformation.

Further analysis of the crystal structure provides insight into the specific bond lengths and angles within the molecule. These parameters are crucial for a detailed understanding of the molecular geometry. Selected bond lengths are presented in the interactive data table below.

Interactive Table 2: Selected Bond Lengths for 4,4'-Dimethoxybenzophenone

BondLength (Å)
C=O 1.22
C-C (carbonyl-phenyl) 1.49
C-O (methoxy) 1.37
C-C (aromatic) 1.38 - 1.40

It is important to reiterate that this data pertains to the non-deuterated form of the compound. However, the structural impact of isotopic substitution of hydrogen with deuterium is generally minimal, primarily affecting vibrational modes rather than the static crystal structure. Therefore, the crystallographic data for 4,4'-dimethoxybenzophenone serves as a robust and reliable model for the crystalline structure of this compound.

Mechanistic Investigations and Reaction Dynamics with Bis 4 Methoxyphenyl Methanone D8

Elucidation of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a powerful diagnostic tool in the study of reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH) (KIE = kL/kH). The magnitude of the KIE can provide significant information about the rate-determining step and the nature of the transition state.

A primary deuterium (B1214612) kinetic isotope effect (PKIE) is observed when a carbon-deuterium (C-D) bond is broken or formed in the rate-determining step of a reaction. The C-D bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound.

In hypothetical reactions involving Bis(4-Methoxyphenyl)methanone-d8, a significant PKIE (typically ranging from 2 to 8 at room temperature) would be expected if a C-D bond on one of the methoxy (B1213986) groups or the aromatic rings is cleaved during the rate-limiting step. For instance, in a hypothetical hydrogen abstraction reaction from one of the methoxy groups, the observation of a large PKIE would strongly suggest that this abstraction is the slowest step of the reaction.

Hypothetical Primary KIE Data for a Reaction of this compound

Reaction Type Rate Constant (kH) (s⁻¹) Rate Constant (kD) (s⁻¹) Primary KIE (kH/kD) Mechanistic Implication
Hydrogen Abstraction from Methoxy Group 1.0 x 10⁻³ 1.5 x 10⁻⁴ 6.7 C-H(D) bond cleavage is rate-determining.

This table presents hypothetical data to illustrate the interpretation of primary KIEs.

Secondary deuterium kinetic isotope effects (SKIEs) arise when the deuterium substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than PKIEs but can still provide valuable information about changes in hybridization or the steric environment of the labeled carbon atom during the reaction.

α-Secondary KIEs : These occur when the deuterium is attached to the carbon atom undergoing a change in hybridization. For example, if the carbonyl carbon of this compound were to change from sp² to sp³ hybridization in the rate-determining step of a nucleophilic addition reaction, an inverse SKIE (kH/kD < 1) would be expected. Conversely, a change from sp³ to sp² would typically result in a normal SKIE (kH/kD > 1).

β-Secondary KIEs : These are observed when deuterium is substituted on a carbon atom adjacent to the reacting center. They are often attributed to hyperconjugation effects.

Hypothetical Secondary KIE Data for a Reaction of this compound

Reaction Type Deuterium Position Rate Constant (kH) (s⁻¹) Rate Constant (kD) (s⁻¹) Secondary KIE (kH/kD) Mechanistic Implication
Nucleophilic addition to carbonyl α to carbonyl 2.0 x 10⁻² 2.4 x 10⁻² 0.83 (Inverse) Change in hybridization from sp² to sp³ at the carbonyl carbon in the transition state.

This table presents hypothetical data to illustrate the interpretation of secondary KIEs.

Deuterium Labeling for Reaction Pathway Delineation

The strategic placement of deuterium atoms in a molecule allows chemists to trace the movement of atoms and fragments throughout a reaction, providing a "roadmap" of the reaction pathway.

In reactions where skeletal rearrangements or atom transfers are possible, this compound can be an invaluable tool. By analyzing the position of the deuterium atoms in the products, it is possible to distinguish between different proposed mechanisms. For instance, in a hypothetical photochemical rearrangement, the final location of the deuterium atoms from the methoxy groups or the aromatic rings would confirm or refute proposed intermediates and transition states.

Catalytic Mechanism Probing using Deuterated Substrates and Intermediates

In catalytic reactions, understanding the interaction between the catalyst and the substrate is crucial. This compound can be used as a substrate to probe the mechanism of various catalytic cycles. For example, in a catalytic hydrogenation reaction, using the deuterated substrate could help determine whether the activation of the C-H bonds of the methoxy groups or the aromatic rings is involved in any catalyst deactivation pathways. Furthermore, observing isotope exchange between the deuterated substrate and a protic solvent in the presence of a catalyst can provide evidence for the reversible formation of certain intermediates.

Deuterium in Catalyst Design and Ligand Reactivity Studies

The strategic incorporation of deuterium into catalyst ligands or substrates is a valuable technique for investigating reaction mechanisms. snnu.edu.cn In the context of catalyst design, deuterated compounds like this compound can serve as probes to understand ligand-metal interactions and the reactivity of catalytic species.

Although specific studies focusing solely on this compound in catalyst design are not prevalent in the reviewed literature, the principles of using deuterated ketones are well-established. For instance, in metal-catalyzed reactions, the presence of deuterium can influence the rate of C-H bond activation, a key step in many catalytic cycles. researchgate.net By comparing the reactivity of the deuterated and non-deuterated analogues of (4-methoxyphenyl)methanone, researchers can infer whether C-H (or C-D) bond cleavage is involved in the rate-determining step.

The design of novel ligands can also be guided by studies using deuterated substrates. The interaction between a ligand and a metal center can be subtly altered by the electronic and steric effects of the substrate. While isotopic substitution primarily affects mass-dependent properties, it can provide insights into the steric and electronic environment of the catalyst's active site. Research on various deuterated organic compounds has shown that such isotopic labeling can be instrumental in the development of more efficient and selective catalysts. snnu.edu.cn

Hydrogenation/Dehydrogenation Cycle Investigations

Hydrogenation and dehydrogenation reactions are cornerstones of synthetic organic chemistry, with wide applications in industrial processes. The use of deuterated ketones, including analogs of this compound, is critical for understanding the mechanisms of these transformations. nih.govacs.org

In a typical metal-catalyzed hydrogenation of a ketone, a metal-hydride species is often proposed as the key intermediate. When deuterium gas (D₂) is used in place of hydrogen (H₂), the deuterium atoms are incorporated into the product alcohol. By analyzing the position and extent of deuterium incorporation, the mechanism of hydrogen transfer can be elucidated. For example, studies on the hydrogenation of acetophenone (B1666503) catalyzed by ruthenium complexes have utilized D₂ to probe the reaction mechanism, revealing details about the hydride transfer process. nih.gov

Similarly, in transfer hydrogenation reactions where an alcohol serves as the hydrogen source, using a deuterated alcohol allows for the tracking of the hydride transfer. The kinetic isotope effect observed when a C-D bond is broken instead of a C-H bond can provide strong evidence for the rate-determining step of the catalytic cycle. While direct studies on this compound are limited, research on other aromatic ketones demonstrates that the hydrogenation can proceed via an inner-sphere mechanism, where the ketone coordinates to the metal center before hydride transfer. acs.org The following table summarizes representative kinetic isotope effects observed in the hydrogenation of ketones.

Ketone Catalyst System Hydrogen/Deuterium Source Kinetic Isotope Effect (kH/kD)
Acetophenonetrans-RuH₂(NH₂CMe₂CMe₂NH₂)((R)-binap)H₂ / D₂2.0 ± 0.1
Acetophenone[Ru(p-cymene)(m-CH₂NH₂)Cl]PF₆H₂ / D₂1.33 ± 0.15
Acetophenone-d₃[Ru(p-cymene)(m-CH₂NH₂)Cl]PF₆H₂1.29 ± 0.15

This table presents data from analogous deuterated ketone studies to illustrate the principles discussed. nih.govacs.org

Computational Chemistry for Mechanistic Validation and Prediction

Computational chemistry offers a powerful complementary approach to experimental studies for investigating reaction mechanisms. Theoretical calculations can provide detailed insights into transition state geometries, reaction energy profiles, and kinetic isotope effects, often at a level of detail that is inaccessible through experimentation alone.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for studying the mechanisms of organic and organometallic reactions. nih.gov For reactions involving deuterated compounds like this compound, DFT calculations can be used to predict the geometries of reactants, transition states, and products, as well as the corresponding energies.

While specific DFT studies on this compound are not widely reported, research on similar aromatic ketones provides a framework for how such investigations would be conducted. nih.gov DFT calculations can be employed to model the hydrogenation of the carbonyl group, exploring different potential pathways, such as outer-sphere versus inner-sphere mechanisms. The calculated energy barriers for each pathway can help to identify the most likely reaction mechanism.

Furthermore, DFT can be used to investigate the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding the reactivity of the ketone and its interaction with catalysts. For dimethoxybenzene derivatives, DFT studies have been used to analyze their electronic structure and predict their reactivity. nih.gov

Molecular Dynamics Simulations of Deuterated Systems

Molecular dynamics (MD) simulations provide a means to study the time evolution of a molecular system, offering insights into the dynamic processes that occur during a chemical reaction. nih.gov For a system containing this compound, MD simulations could be used to explore its conformational landscape and its interactions with solvent molecules and catalysts.

MD simulations can be particularly useful for understanding the role of the solvent in a reaction. The dynamics of solvent molecules around the deuterated ketone can influence its reactivity and the accessibility of the catalytic site. While there is a lack of specific MD simulation studies for this compound, the methodology has been applied to study the behavior of other deuterated organic compounds in solution. researchgate.net These simulations can help to rationalize experimental observations and provide a more complete picture of the reaction dynamics.

Theoretical Calculation of Kinetic Isotope Effects

One of the most powerful applications of computational chemistry in the context of deuterated compounds is the theoretical calculation of kinetic isotope effects (KIEs). princeton.edu The KIE is highly sensitive to the nature of the transition state, and accurate theoretical prediction of the KIE can provide strong validation for a proposed reaction mechanism. wikipedia.org

The theoretical calculation of the KIE for a reaction involving this compound would typically involve the following steps:

Geometry Optimization: The structures of the reactants and the transition state are optimized using a suitable level of theory, such as DFT.

Frequency Calculation: The vibrational frequencies of the optimized structures are calculated. The zero-point vibrational energies (ZPVEs) are determined from these frequencies.

KIE Calculation: The KIE is calculated based on the differences in the ZPVEs between the deuterated and non-deuterated species in the reactant and transition states.

Studies on the protonation of substituted styrenes have demonstrated the utility of comparing experimentally determined KIEs with theoretically calculated values to gain insight into the transition state structure. nih.gov For the hydrogenation of ketones, DFT calculations have been used to predict KIEs that are in good agreement with experimental values, supporting the proposed mechanisms. nih.gov The table below provides a summary of key parameters related to the theoretical calculation of KIEs.

Parameter Description Relevance to KIE Calculation
Zero-Point Vibrational Energy (ZPVE) The lowest possible energy that a quantum mechanical system may have. It is a consequence of the Heisenberg uncertainty principle.The difference in ZPVE between C-H and C-D bonds is a primary contributor to the kinetic isotope effect. libretexts.org
Transition State Theory (TST) A theory that describes the rates of chemical reactions. It assumes a quasi-equilibrium between reactants and activated transition state complexes.Provides the theoretical framework for calculating rate constants and, consequently, the KIE.
Vibrational Frequencies The frequencies at which the atoms of a molecule vibrate. These are calculated computationally.Used to determine the ZPVEs of the reactants and the transition state for both the deuterated and non-deuterated species.

This table outlines the fundamental concepts involved in the theoretical calculation of kinetic isotope effects.

Applications of Bis 4 Methoxyphenyl Methanone D8 As a Specialized Research Reagent

Utilization as Analytical Reference Standards and Internal Standards

In analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS) and chromatography, the use of stable isotope-labeled internal standards is a gold standard practice. Bis(4-methoxyphenyl)methanone-d8 is ideally suited for this purpose in the analysis of its non-deuterated counterpart, Bis(4-methoxyphenyl)methanone, and related compounds.

As an analytical reference standard , a precisely known concentration of this compound can be used to calibrate analytical instruments. This allows for the accurate determination of the concentration of the non-labeled analyte in a sample by comparing its instrumental response to that of the standard.

The primary and most critical application is its use as an internal standard . In this role, a known amount of this compound is added to a sample prior to any sample preparation steps (e.g., extraction, purification). Because the deuterated and non-deuterated forms are chemically identical, they exhibit nearly identical behavior during these procedures. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard.

The key advantage of using a deuterated internal standard lies in its co-elution with the analyte in chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), while being distinguishable by a mass spectrometer due to its higher mass. This allows for the correction of variations in sample injection volume, matrix effects (where other components in the sample suppress or enhance the analyte's signal), and inconsistencies in the analytical process. The ratio of the analyte's signal to the internal standard's signal is used for quantification, leading to significantly improved accuracy and precision.

Table 1: Properties of Bis(4-Methoxyphenyl)methanone and its Deuterated Analog

PropertyBis(4-Methoxyphenyl)methanoneThis compound
Molecular Formula C₁₅H₁₄O₃ fishersci.canist.govC₁₅H₆D₈O₃
Molecular Weight 242.27 g/mol fishersci.canist.govApprox. 250.32 g/mol
CAS Number 90-96-0 fishersci.canist.govNot consistently available
Appearance White to off-white crystalline powderSimilar to non-deuterated form
Solubility Insoluble in water, soluble in ethanol (B145695) fishersci.caSimilar to non-deuterated form

This table provides a comparison of the physical and chemical properties of Bis(4-Methoxyphenyl)methanone and its deuterated isotopologue.

Probing Metabolic Transformation Pathways (Research-Oriented Studies, Non-Clinical)

Understanding the metabolic fate of chemical compounds is crucial in toxicology and drug development research. This compound can be employed as a tracer in non-clinical, research-oriented studies to investigate the metabolic transformation of Bis(4-Methoxyphenyl)methanone. When introduced into a biological system (e.g., cell cultures, tissue homogenates), the deuterium (B1214612) atoms act as a stable isotopic label.

As the parent compound is metabolized, the resulting metabolites will retain the deuterium label, or a portion of it. This allows researchers to distinguish the metabolites originating from the administered compound from the endogenous biochemical background. Using techniques like LC-MS/MS, scientists can track and identify these deuterated metabolites. The mass shift corresponding to the number of deuterium atoms in the fragments helps in elucidating the chemical structures of the metabolites.

This approach provides valuable insights into the biotransformation reactions that Bis(4-Methoxyphenyl)methanone undergoes, such as hydroxylation, demethylation, or conjugation. For instance, studies on the metabolism of other compounds like mepirizole have utilized similar isotopic labeling strategies to identify metabolic products in rats and rabbits. nih.gov While direct metabolic studies on this compound are not widely published, the methodology is a standard and powerful tool in metabolic research. The study of curcumin's metabolism, a compound with methoxyphenyl groups, also highlights the complexity of metabolic pathways involving such moieties, which can undergo reactions like oxidation and conjugation. mdpi.comfrontiersin.org

Tracers in Environmental Degradation and Photochemical Studies

The environmental fate of chemical compounds is of significant interest due to potential persistence and ecotoxicity. This compound can serve as a tracer in studies investigating the environmental degradation and photochemical breakdown of benzophenone-type compounds. Benzophenones are known to enter aquatic environments and can be subject to photodegradation and microbial degradation. nih.govresearchgate.net

By introducing this compound into a simulated environmental system (e.g., a water sample exposed to sunlight), researchers can monitor its degradation over time. The use of the deuterated form helps to differentiate the spiked compound and its degradation products from any pre-existing, non-labeled benzophenones in the environmental matrix.

Photochemical studies have shown that the degradation of benzophenones can be influenced by various factors, including the presence of dissolved organic matter and reactive oxygen species. nih.gov For example, the photodegradation of benzophenone-3 is known to be affected by triplet-excited dissolved organic matter and hydroxyl radicals. nih.gov The rate of degradation can also be influenced by the specific chemical structure of the benzophenone (B1666685) derivative. nih.govnih.gov Using this compound as a tracer would allow for precise measurements of degradation kinetics and the identification of transformation products under different environmental conditions, contributing to a better understanding of its environmental persistence and fate.

Role in the Synthesis of Optoelectronic and Material Science Precursors

Benzophenone and its derivatives are important building blocks in material science, particularly in the synthesis of materials for optoelectronic applications like organic light-emitting diodes (OLEDs). mdpi.compreprints.org The benzophenone core is utilized for its ability to act as a fragment in organic semiconductors and as a phosphor with high intersystem crossing efficiency. mdpi.compreprints.org

While this compound itself is not typically the primary precursor, it can be used in mechanistic studies to understand the reaction pathways involved in the synthesis of these advanced materials. For example, in polymerization or cross-linking reactions initiated by UV light, where a benzophenone derivative acts as a photoinitiator, the deuterated compound can be used to trace the fate of the initiator and understand its incorporation into the polymer matrix.

The synthesis of various benzophenone derivatives for these applications often involves reactions like Friedel-Crafts acylation or nucleophilic substitution. mdpi.comresearchgate.net By using a deuterated starting material like this compound, or by synthesizing it as an intermediate, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to gain deeper insights into the reaction mechanisms. This knowledge is crucial for optimizing reaction conditions and designing new materials with tailored properties. The photochemical reactivity of the benzophenone core is central to many of its applications, including its use as a photosensitizer in chemical synthesis. acs.orgacs.orgrsc.org

Future Perspectives and Emerging Directions in Bis 4 Methoxyphenyl Methanone D8 Research

Development of Chemo- and Regioselective Deuteration Methods

The precise introduction of deuterium (B1214612) atoms at specific positions within a molecule is paramount to harnessing the full potential of isotopic labeling. Future research will increasingly focus on the development of novel chemo- and regioselective deuteration methods applicable to aromatic ketones like Bis(4-Methoxyphenyl)methanone-d8. Current synthetic strategies often involve multi-step procedures or lack the desired selectivity.

Advancements in this area are expected to emerge from several key approaches:

Catalytic H-D Exchange Reactions: The use of transition metal catalysts (e.g., iridium, ruthenium, rhodium) for direct C-H activation and subsequent deuteration offers a powerful and atom-economical route. Research will likely focus on designing new ligand systems that can precisely control the regioselectivity of the exchange process on the phenyl rings of the benzophenone (B1666685) core.

Flow Chemistry for Deuteration: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved selectivity and yields in deuteration reactions, as well as safer handling of deuterated reagents.

Enzymatic Deuteration: Biocatalysis presents a green and highly selective alternative for deuterium incorporation. The discovery and engineering of enzymes capable of catalyzing specific H-D exchange reactions on aromatic systems could revolutionize the synthesis of complex deuterated molecules.

A significant challenge lies in achieving high levels of deuterium incorporation at specific sites without isotopic scrambling. The development of methods that allow for the selective deuteration of the methoxy (B1213986) groups versus the aromatic rings, or specific positions on the aromatic rings, will be a key area of investigation.

Advanced In-Situ Spectroscopic Characterization Techniques for Reaction Monitoring

To optimize and understand the newly developed deuteration methods, real-time monitoring of the reaction progress is crucial. Advanced in-situ spectroscopic techniques are becoming indispensable tools for elucidating reaction mechanisms, identifying transient intermediates, and ensuring the desired level of deuteration.

Future research will likely see the increased application and integration of the following techniques for monitoring the synthesis of this compound:

Spectroscopic TechniqueInformation Gained
In-situ NMR Spectroscopy Provides detailed structural information, allowing for the real-time tracking of deuterium incorporation at specific molecular positions.
In-situ FT-IR/Raman Spectroscopy Monitors changes in vibrational modes upon deuteration, offering insights into reaction kinetics and the formation of intermediates.
Mass Spectrometry Coupled with reaction monitoring systems, it can provide rapid analysis of the isotopic distribution of products and byproducts.

For instance, in-situ NMR can be used to follow the disappearance of proton signals and the appearance of corresponding deuterium signals, providing a quantitative measure of deuteration efficiency and regioselectivity. acs.org Similarly, techniques like Attenuated Total Reflectance (ATR)-FTIR spectroscopy can monitor the reaction progress by observing changes in the characteristic vibrational frequencies of C-H and C-D bonds. acs.org

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The vast and complex datasets generated from experimental and computational chemistry are increasingly being leveraged by artificial intelligence (AI) and machine learning (ML) to accelerate discovery. acs.org In the context of this compound research, AI and ML are poised to make significant contributions in several areas:

Predicting Reaction Outcomes: Machine learning models can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for achieving high yields and selectivity in deuteration reactions. nsf.gov This can significantly reduce the number of experiments required, saving time and resources. labmanager.com

QSAR/QSPR Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of deuterated analogues of Bis(4-Methoxyphenyl)methanone. acs.org This can aid in the design of new compounds with desired characteristics.

Spectra Prediction: AI algorithms can be trained to predict spectroscopic data (e.g., NMR, IR spectra) for novel deuterated compounds, aiding in their identification and characterization.

The integration of AI and ML with automated synthesis platforms could lead to self-optimizing systems that can rapidly discover and synthesize new deuterated molecules with tailored properties. mdpi.com

Exploration of Novel Reactivity and Functionalization Pathways

The presence of deuterium atoms can influence the reactivity of a molecule through the kinetic isotope effect (KIE), where the C-D bond is stronger and broken more slowly than a C-H bond. This effect can be exploited to explore novel reactivity and functionalization pathways for this compound.

Future research directions may include:

Selective C-H/C-D Bond Activation: By leveraging the KIE, it may be possible to selectively activate and functionalize the non-deuterated C-H bonds in a partially deuterated molecule, while leaving the C-D bonds intact. This would open up new avenues for creating complex molecular architectures.

Isotope-Edited Reactivity: The differential reactivity of C-H and C-D bonds can be used to direct the outcome of chemical reactions, leading to products that would be difficult to access using conventional methods.

Mechanistic Studies: The KIE is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated isotopologues of Bis(4-Methoxyphenyl)methanone, researchers can gain valuable insights into the rate-determining steps of various chemical transformations.

Expansion into Interdisciplinary Research Areas

The unique properties of deuterated compounds make them valuable tools in a wide range of scientific fields. The future of this compound research will likely involve its application in various interdisciplinary areas:

Materials Science: The incorporation of deuterium can affect the photophysical and electronic properties of organic materials. This compound could be explored as a component in organic light-emitting diodes (OLEDs), sensors, or other advanced materials to enhance their stability and performance.

Medicinal Chemistry and Drug Discovery: Deuteration can significantly alter the metabolic fate of a drug molecule, often leading to improved pharmacokinetic profiles. uniupo.it While avoiding dosage and safety discussions, the fundamental impact of deuteration on metabolic pathways is a key research area. This compound can serve as a model system to study these effects.

Environmental Science: Labeled compounds are essential for tracer studies to understand the fate and transport of pollutants in the environment. Deuterated analogues of relevant environmental contaminants can provide valuable data for environmental modeling and remediation strategies.

The continued exploration of this compound and related deuterated compounds promises to yield not only a deeper fundamental understanding of isotope effects but also to drive innovation across a multitude of scientific and technological frontiers.

Q & A

Q. What are the optimal synthetic routes for preparing Bis(4-Methoxyphenyl)methanone-d8 with high isotopic purity?

Methodological Answer: Deuterated methanones are typically synthesized via acid-catalyzed Friedel-Crafts acylation using deuterated reagents or post-synthetic isotope exchange. For this compound, a two-step approach is recommended:

Deuteration of precursors : Use deuterated 4-methoxyphenyl Grignard reagents (e.g., 4-MeO-C₆H₄-MgBr-d₃) reacting with carbonyl-d₂ sources (e.g., CDCl₃ or D₂O-quenched intermediates) to ensure deuterium incorporation at the methoxy and carbonyl positions .

Purification : Employ recrystallization in deuterated solvents (e.g., DMSO-d₆) and validate isotopic purity via high-resolution mass spectrometry (HRMS) and ²H-NMR .

Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?

Methodological Answer:

  • ²H-NMR Spectroscopy : To confirm deuterium incorporation and positional integrity, using a 400 MHz spectrometer with deuterium decoupling to resolve splitting patterns from adjacent protons .
  • LC-HRMS : Utilize reverse-phase chromatography (C18 column, 0.1% formic acid in H₂O/MeCN gradient) coupled with electrospray ionization (ESI) to detect isotopic clusters and quantify deuteration efficiency (e.g., m/z shifts of +8 Da) .
  • FT-IR : Monitor carbonyl stretching frequencies (C=O at ~1660 cm⁻¹) to assess structural integrity, noting that deuteration may shift peaks slightly due to reduced vibrational coupling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium retention observed during long-term stability studies of this compound?

Methodological Answer: Discrepancies often arise from isotopic exchange with protic solvents or light exposure. Mitigation strategies include:

  • Storage conditions : Use amber vials under inert gas (Ar/N₂) at -20°C to minimize H/D exchange.
  • Accelerated stability testing : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor deuteration via ²H-NMR and LC-MS. Cross-validate using isotopically labeled internal standards (e.g., d₁₀-benzophenone) to distinguish degradation from exchange .
  • Computational modeling : Predict exchange-prone sites using density functional theory (DFT) to guide structural modifications (e.g., steric hindrance at reactive positions) .

Q. What experimental design considerations are critical for studying the environmental fate of this compound in aquatic systems?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

Physicochemical profiling : Measure logP (octanol/water partitioning) and hydrolysis rates in D₂O at varying pH (3–10) to assess persistence.

Biotic/abiotic transformation studies :

  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and track degradation products via HRMS.
  • Microbial metabolism : Incubate with aquatic microbiota (e.g., Pseudomonas spp.) and use ¹³C/²H dual-isotope probing to trace metabolic pathways .

Ecotoxicology : Evaluate acute toxicity (e.g., Daphnia magna LC₅₀) and bioaccumulation potential using OECD Test Guidelines 211 and 305 .

Q. How can researchers address signal suppression of this compound in mass spectrometry when analyzing biological samples?

Methodological Answer: Signal suppression in ESI-MS often stems from matrix effects (e.g., phospholipids in plasma). Solutions include:

  • Sample preparation : Use hybrid SPE sorbents (e.g., C18 + cation exchange) to remove interferents.
  • Ionization enhancement : Add 0.1% ammonium fluoride to the mobile phase to improve ionization efficiency of the deuterated methanone .
  • Internal standardization : Co-spike with a structural analog (e.g., Bis(4-fluorophenyl)methanone-d₈) to correct for matrix-induced variability .

Data Contradiction and Validation

Q. How should conflicting NMR data for this compound be reconciled across different research groups?

Methodological Answer: Contradictions may arise from solvent effects, temperature, or incomplete deuteration. Best practices:

  • Standardize conditions : Report NMR data in a common solvent (e.g., CDCl₃) at 25°C with TMS as the internal reference.
  • Cross-lab validation : Share samples between labs for intercomparison studies, focusing on δH (proton chemical shifts) and ²H isotopic splitting patterns .
  • Quantum mechanical calculations : Use software (e.g., Gaussian 16) to simulate NMR spectra and identify discrepancies caused by conformational dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.